REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([NH:11][C:12](=[O:13])[c:14]2[n:15][cH:16][cH:17][c:18]([Cl:20])[cH:19]2)[cH:8][cH:9][cH:10]1.[CH3:24][CH2:25][OH:26].[NH2:22][NH2:23].[OH2:21]>>[O:2]=[C:3]([c:5]1[n:6][c:7]([NH:11][C:12](=[O:13])[c:14]2[n:15][cH:16][cH:17][c:18]([Cl:20])[cH:19]2)[cH:8][cH:9][cH:10]1)[NH:22][NH2:23]
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Name
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COC(=O)c1cccc(NC(=O)c2cc(Cl)ccn2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(NC(=O)c2cc(Cl)ccn2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNC(=O)c1cccc(NC(=O)c2cc(Cl)ccn2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |